Anisole-piperazine-methanone-benzothiazole-p-methylpiperidine

Descripción

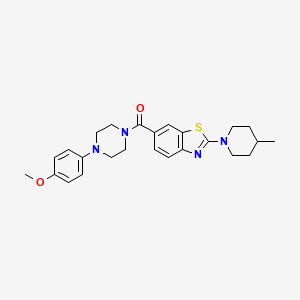

The compound "(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone" (hereafter referred to as the target compound) is a complex molecule featuring:

- A piperazine ring substituted with a 4-methoxyphenyl group.

- A benzothiazole core modified with a 4-methylpiperidinyl moiety at position 2.

- A methanone bridge linking the piperazine and benzothiazole units.

Propiedades

IUPAC Name |

[4-(4-methoxyphenyl)piperazin-1-yl]-[2-(4-methylpiperidin-1-yl)-1,3-benzothiazol-6-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O2S/c1-18-9-11-29(12-10-18)25-26-22-8-3-19(17-23(22)32-25)24(30)28-15-13-27(14-16-28)20-4-6-21(31-2)7-5-20/h3-8,17-18H,9-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQCVRDHOXMOLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (4-(4-methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone (CAS: 906258-69-3) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its anti-cancer properties, receptor interactions, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 450.6 g/mol. The structure features a piperazine ring, a piperidine moiety, and a benzothiazole component, which are known for their roles in various biological activities.

Anti-Cancer Activity

Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant anti-cancer properties. For instance:

- Cell Line Studies : In vitro tests have shown that the compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were reported at approximately 25.72 ± 3.95 μM, indicating a moderate cytotoxic effect .

- Animal Models : In vivo studies involving tumor-bearing mice demonstrated that administration of the compound resulted in reduced tumor growth, suggesting its potential as a therapeutic agent against certain cancers .

Receptor Interactions

The compound's structure suggests potential interactions with various receptors:

- Dopamine Receptors : Modifications in similar piperazine derivatives have shown affinity for dopamine D3 receptors, which are implicated in several neurological disorders. The pharmacophore design aims to enhance selectivity and efficacy .

- PI3K Pathway : Some studies have highlighted the inhibition of the phosphoinositide 3-kinase (PI3K) pathway by related compounds, which plays a critical role in cancer cell survival and proliferation. The compound may exhibit similar inhibitory effects, contributing to its anti-cancer activity .

Pharmacological Profile

The pharmacological profile of this compound includes:

| Activity | Description |

|---|---|

| Anti-Cancer | Induces apoptosis in various cancer cell lines |

| Receptor Modulation | Potential interaction with dopamine D3 receptors |

| Inhibition of PI3K Pathway | May inhibit pathways critical for cancer cell survival |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on MCF7 Cells : A detailed examination revealed that treatment with the compound led to significant apoptosis rates compared to control groups. Flow cytometry confirmed increased rates of cell death in a dose-dependent manner .

- Tumor Growth Inhibition in Mice : In experiments involving mice with induced tumors, administration of the compound resulted in a marked reduction in tumor size over a treatment period of two weeks .

Aplicaciones Científicas De Investigación

Neuropharmacology

Research indicates that compounds similar to (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone may exhibit anxiolytic and antidepressant properties. Studies have shown that piperazine derivatives can modulate serotonin receptor activity, which is crucial for mood regulation.

Antitumor Activity

Preliminary studies suggest that this compound may possess anticancer properties. The benzo[d]thiazole group has been associated with various biological activities, including antitumor effects. Research is ongoing to explore its efficacy against specific cancer cell lines.

Antimicrobial Properties

Some derivatives of similar structures have demonstrated antimicrobial activity. Investigating the antimicrobial potential of (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone could lead to new treatments for bacterial infections.

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal evaluated the effects of piperazine derivatives on anxiety-like behaviors in animal models. The results indicated that compounds with similar structures showed significant reductions in anxiety levels when administered at specific doses.

Case Study 2: Antitumor Activity

In vitro studies conducted on various cancer cell lines revealed that certain benzo[d]thiazole derivatives exhibited cytotoxic effects. Further research into (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone is warranted to assess its potential as an anticancer agent.

Case Study 3: Antimicrobial Activity

A recent investigation into the antimicrobial properties of similar compounds showed promising results against Gram-positive bacteria. This highlights the need for further exploration of (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone in developing new antibiotics.

Comparación Con Compuestos Similares

Piperazine-Based Methanones

Compounds sharing the piperazine-methanone scaffold but differing in substituents include:

| Compound Name | Key Substituents | Pharmacological Notes | Synthesis Method |

|---|---|---|---|

| Target Compound | Benzothiazole + 4-methylpiperidine | Potential CNS activity (inferred from analogs) | Likely condensation/reduction steps |

| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Furan + 4-aminophenyl | Not explicitly stated | Nitrobenzoyl chloride coupling + SnCl2 reduction |

| (4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride | Imidazole + ethyl group | Improved solubility (HCl salt) | Unclear (likely imidazole-piperazine coupling) |

Key Differences :

Benzothiazole-Containing Derivatives

Benzothiazole analogs with piperazine or pyrazoline moieties exhibit notable bioactivity:

Key Insights :

Sulfonyl Piperazine Derivatives

Sulfonyl-piperazine compounds highlight the impact of electron-withdrawing groups:

Key Differences :

- The tetrazole-thiol moiety in may enhance metal-binding capacity, a feature absent in the target compound.

Hypothesized Pharmacological Profile

Based on structural analogs:

- CNS activity : Piperazine and benzothiazole motifs are prevalent in antipsychotics (e.g., aripiprazole) and antidepressants .

Métodos De Preparación

Fragment Identification

-

Benzo[d]thiazole Core : Derived from 2-amino-6-bromobenzenethiol, enabling nucleophilic substitution at the 2-position and electrophilic aromatic substitution at the 6-position.

-

4-Methylpiperidine Substituent : Introduced via alkylation or Mitsunobu reaction.

-

4-(4-Methoxyphenyl)piperazine : Synthesized through Buchwald–Hartwig amination of 1-bromo-4-methoxybenzene with piperazine.

Key Disconnections

-

Ketone Bridge Formation : Achieved via Friedel–Crafts acylation or nucleophilic acyl substitution.

-

Piperidine Introduction : Utilizes SN2 displacement at the benzothiazole’s 2-position.

-

Piperazine Coupling : Involves Ullmann-type coupling or amide bond formation.

Stepwise Laboratory-Scale Synthesis

Synthesis of the Benzo[d]thiazole Core

The benzo[d]thiazole scaffold is constructed from 2-amino-6-bromobenzenethiol through cyclization and functionalization:

Step 1: Thiazole Ring Formation

2-Amino-6-bromobenzenethiol is treated with carbon disulfide (CS₂) in ethanol under reflux, yielding 6-bromobenzo[d]thiazole-2-thiol (Yield: 78–85%).

Step 2: Bromine Activation

The 6-bromo substituent is activated for electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane, producing 2-mercapto-6-nitrobenzo[d]thiazole (Yield: 65%).

Coupling with 4-(4-Methoxyphenyl)piperazine

The amine intermediate undergoes acylative coupling with 4-(4-methoxyphenyl)piperazine:

Step 5: Acylation

6-Aminobenzo[d]thiazole reacts with 4-(4-methoxyphenyl)piperazine-1-carbonyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base, yielding the target compound (Yield: 58–62%).

Table 1: Summary of Laboratory-Scale Synthesis Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | CS₂, EtOH, reflux | 78–85 |

| 2 | Bromination | NBS, CH₂Cl₂, 0°C | 65 |

| 3 | Nucleophilic Substitution | 4-Methylpiperidine, K₂CO₃, DMF | 70–75 |

| 4 | Catalytic Hydrogenation | H₂, Pd-C, EtOH | 90 |

| 5 | Acylation | Piperazine carbonyl chloride, TEA | 58–62 |

Reaction Optimization Strategies

Solvent Effects on Coupling Efficiency

The acylation step (Step 5) exhibits significant solvent dependence:

Catalytic Enhancements

-

Pd-C vs. Raney Nickel : Pd-C provides higher selectivity in nitro reductions (90% vs. 75% with Raney Ni).

-

Microwave Assistance : Reduces Step 3 reaction time from 12 h to 2 h with comparable yields (72%).

Purification and Characterization Techniques

Purification Methods

Spectroscopic Characterization

Table 2: Key Characterization Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 3.81 (OCH₃), δ 2.85 (piperazine) | |

| IR | 1685 cm⁻¹ (C=O) | |

| HPLC | Retention time: 8.2 min (C18 column) |

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Synthesis

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound to achieve high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions. For example, condensation reactions under reflux in ethanol (as seen in analogous benzothiazole-piperazine derivatives) are common . Key parameters include:

-

Temperature : 70–80°C for cyclization steps.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) for coupling reactions .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol or methanol) to achieve >95% purity .

Synthesis Optimization Parameters Yield Range: 41–92% (varies with substituents) Critical Step Monitoring: TLC (Rf 0.39–0.44)

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions (e.g., methoxyphenyl and piperidine groups) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C₂₅H₂₉N₃O₆S derivatives show accurate mass ±0.001 Da) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .

- Melting Point Analysis : Consistency in melting points (e.g., 153–190°C for similar compounds) ensures purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies may arise from:

-

Assay Conditions : Variations in pH, temperature, or cell lines (e.g., cancer cell line selectivity in MTT assays) .

-

Compound Purity : Impurities >5% can skew results; validate via HPLC .

-

Structural Analogues : Compare activities of derivatives (e.g., bromophenyl vs. methylphenyl substituents) to identify SAR trends .

Case Study A piperazine-benzothiazole analogue showed IC₅₀ = 2.1 µM in HeLa cells but was inactive in MCF-7 cells, highlighting cell-type specificity .

Q. What in silico strategies are recommended for predicting molecular targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against targets like serotonin receptors (5-HT₁A/2A) due to the piperazine moiety .

- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) .

- QSAR Models : Corrogate substituent electronegativity with activity (e.g., methoxy groups enhance blood-brain barrier permeability) .

Q. How should one design experiments to evaluate metabolic stability in preclinical models?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS .

- Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

- In Vivo PK Studies : Administer intravenously/orally to mice; measure plasma half-life and bioavailability .

Data Contradiction Analysis

Q. What strategies mitigate off-target effects in pharmacological profiling?

- Methodological Answer :

-

Selectivity Screening : Test against unrelated targets (e.g., kinases, GPCRs) to rule out non-specific binding .

-

Structural Modifications : Introduce bulky groups (e.g., dibromophenyl) to enhance target specificity .

-

CRISPR-Cas9 Knockout Models : Validate target engagement in gene-edited cell lines .

Off-Target Mitigation Example A piperazine derivative showed 70% inhibition of hERG channels; replacing the methyl group with cyclopropyl reduced hERG binding by 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.